2-Methoxyethyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
2-Methoxyethyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a tetracyclic heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. Key structural elements include:
- Methoxyethyl ester: Modifies solubility and metabolic stability compared to simpler alkyl esters.
- Thiazine ring: Contains sulfur, enabling unique electronic and hydrogen-bonding interactions compared to oxygen-containing analogs (e.g., oxazines) .
This compound belongs to a class of fused heterocycles studied for their diverse pharmacological potentials, including antimicrobial and enzyme inhibitory activities.
Properties
IUPAC Name |
2-methoxyethyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-4-5-11-28-17-8-6-16(7-9-17)20-19(21(26)29-13-12-27-3)15(2)23-22-24(20)18(25)10-14-30-22/h6-9,20H,4-5,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSJIVZQKSDHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Methoxyethyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a nitrogen-rich heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 446.5 g/mol. The IUPAC name reflects its complex structure which includes both thiazine and pyrimidine rings.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O6S |
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | AORFNAFSRDKHJT-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from accessible precursors. Key steps include the construction of the pyrimido[2,1-b][1,3]thiazine core and subsequent functionalization with butoxy and methoxy groups. Common reagents include organic solvents and catalysts to optimize yield and purity.
Anticancer Properties
Research indicates that nitrogen-rich heterocycles exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound display promising activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular proliferation pathways.
Antimicrobial Activity
Preliminary investigations suggest that the compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial strains. The exact mechanism is under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation: It could modulate receptor activity involved in cell signaling pathways.
- DNA Interaction: Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various derivatives on HeLa cells using the MTT assay. The results demonstrated that certain modifications increased potency significantly:
- Compound A: IC50 = 29 μM
- Compound B: IC50 = 45 μM
These findings suggest that structural variations can enhance biological activity significantly .
Study 2: Antimicrobial Testing
Another study focused on assessing antimicrobial efficacy against Staphylococcus aureus and E. coli. The compound exhibited notable inhibition zones in agar diffusion assays:
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Core Heteroatoms : Replacement of sulfur (thiazine) with oxygen (oxazine) in reduces polarizability and alters hydrogen-bonding capacity.
- Substituent Effects : The 4-butoxyphenyl group in the target compound increases lipophilicity (clogP ~4.2) compared to bromophenyl (clogP ~3.8) or methoxyphenyl (clogP ~2.5) .
- Reactivity : The methylthio group in acts as a leaving group, enabling nucleophilic substitution, whereas the target compound’s ester group may undergo hydrolysis or transesterification .
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted ADME Properties
| Property | Target Compound | Pyrimido-oxazine | Pyrido-thiazine |
|---|---|---|---|
| Molecular Weight (g/mol) | 487.5 | 438.9 | 455.4 |
| clogP | 4.2 | 3.1 | 3.8 |
| H-bond Donors | 0 | 1 (cyano) | 2 (amino, nitro) |
| TPSA (Ų) | 85.7 | 78.3 | 112.4 |
Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
